1-[4-(propan-2-yloxy)benzoyl]-4-(thiolan-3-yl)-1,4-diazepane
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Overview
Description
1-[4-(Propan-2-yloxy)benzoyl]-4-(thiolan-3-yl)-1,4-diazepane is a complex organic compound with potential applications in various scientific fields. This compound features a benzoyl group attached to a diazepane ring, which is further substituted with a thiolan-3-yl group and a propan-2-yloxy group. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(propan-2-yloxy)benzoyl]-4-(thiolan-3-yl)-1,4-diazepane typically involves multiple steps, starting with the preparation of the benzoyl and diazepane intermediates. The benzoyl intermediate can be synthesized through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst. The diazepane ring can be formed through a cyclization reaction involving appropriate amine precursors.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Propan-2-yloxy)benzoyl]-4-(thiolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: It may serve as a probe for studying biological processes, such as enzyme interactions or cellular signaling pathways.
Medicine: The compound could be investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: It may find applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(propan-2-yloxy)benzoyl]-4-(thiolan-3-yl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: This compound shares a similar benzoyl group but differs in its overall structure and functional groups.
4-(2-Propyn-1-yloxy)benzoic acid: Another related compound with a similar benzoyl group but different substituents.
Uniqueness
1-[4-(Propan-2-yloxy)benzoyl]-4-(thiolan-3-yl)-1,4-diazepane is unique due to its combination of a diazepane ring, thiolan-3-yl group, and propan-2-yloxy group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
(4-propan-2-yloxyphenyl)-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2S/c1-15(2)23-18-6-4-16(5-7-18)19(22)21-10-3-9-20(11-12-21)17-8-13-24-14-17/h4-7,15,17H,3,8-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJQZHDZUZSTEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCCN(CC2)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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